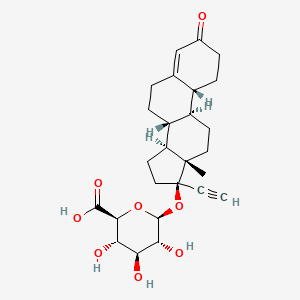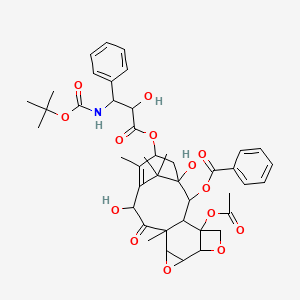![molecular formula C148H239ClN44O42 B1141352 [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT CAS No. 102805-45-8](/img/new.no-structure.jpg)
[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE HUMAN, PORCINE, RAT is a synthetic analog of vasoactive intestinal peptide (VIP), a neuropeptide that plays a crucial role in various physiological processes. This compound is specifically designed to study the structure-activity relationships and receptor interactions of VIP in different species, including humans, pigs, and rats .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .
Industrial Production Methods
In an industrial setting, the production of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥97% .
Analyse Des Réactions Chimiques
Types of Reactions
[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to study the effects on biological activity and receptor binding
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like DIC and HOBt
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences
Applications De Recherche Scientifique
[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE is extensively used in scientific research due to its ability to interact with VIP receptors. Its applications include:
Chemistry: Studying peptide synthesis, structure-activity relationships, and receptor binding.
Biology: Investigating the role of VIP in physiological processes such as vasodilation, smooth muscle relaxation, and neurotransmission.
Medicine: Exploring potential therapeutic uses in conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory diseases.
Industry: Developing peptide-based drugs and diagnostic tools
Mécanisme D'action
The mechanism of action of [D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE involves binding to VIP receptors (VPAC1 and VPAC2) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological effects such as vasodilation, smooth muscle relaxation, and anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vasoactive Intestinal Peptide (VIP): The natural form of the peptide with similar physiological effects.
[D-PHE(2)]-VASOACTIVE INTESTINAL PEPTIDE: Another synthetic analog used for studying receptor interactions.
[L-ALA(4)]-VASOACTIVE INTESTINAL PEPTIDE: A modified peptide with altered receptor binding properties
Uniqueness
[D-P-CL-PHE(6),LEU(17)]-VASOACTIVE INTESTINAL PEPTIDE is unique due to the specific substitutions at positions 6 and 17, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool for studying the structure-activity relationships and therapeutic potential of VIP analogs .
Propriétés
Numéro CAS |
102805-45-8 |
|---|---|
Formule moléculaire |
C148H239ClN44O42 |
Poids moléculaire |
3342.24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


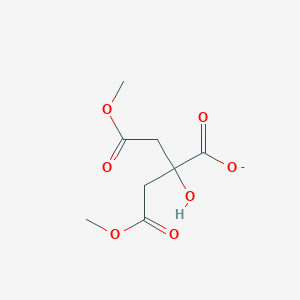

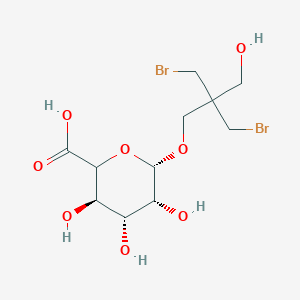
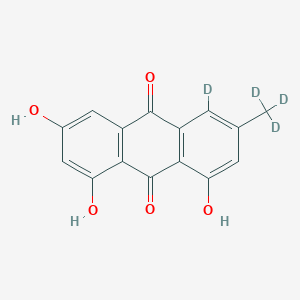
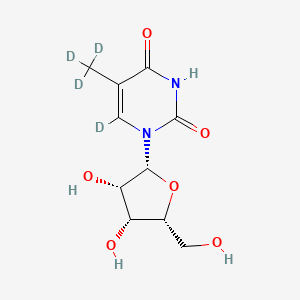
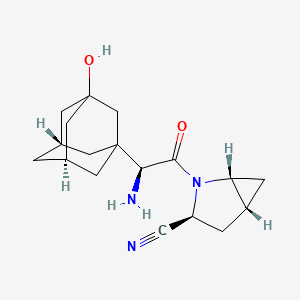
![(1R,3S,5R)-2-((R)-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)
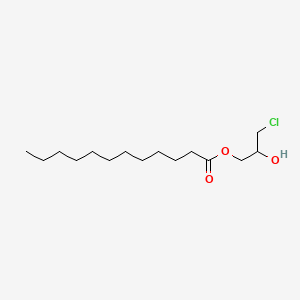
![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)
